molecular formula C20H27ClN4O6 B13708695 Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13708695
M. Wt: 454.9 g/mol
InChI Key: XLGZZENOUFXNNN-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative featuring a unique substitution pattern. Its structure includes a chlorine atom at position 5, a bis(tert-butoxycarbonyl)amino (bis-Boc-amino) group at position 7, a methyl group at position 6, and an ethyl carboxylate at position 2. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including kinase inhibition, antiviral properties, and applications in medicinal chemistry . The bis-Boc-amino group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes .

Properties

Molecular Formula

C20H27ClN4O6

Molecular Weight

454.9 g/mol

IUPAC Name

ethyl 7-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C20H27ClN4O6/c1-9-29-16(26)12-10-22-25-14(12)23-13(21)11(2)15(25)24(17(27)30-19(3,4)5)18(28)31-20(6,7)8/h10H,9H2,1-8H3

InChI Key

XLGZZENOUFXNNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Typical Reaction Conditions

The synthetic preparation involves multi-step reactions under controlled conditions:

Step Reagents & Conditions Description Yield (%)
1 Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, potassium fluoride, dimethyl sulfoxide, 180 °C, 2 h Nucleophilic substitution for initial functionalization Up to 98%
2 N-ethyl-N,N-diisopropylamine, butan-1-ol, 100 °C, 15 h Amination to introduce amino groups ~80%
3 N-ethyl-N,N-diisopropylamine, acetonitrile, 60 °C, 1 h, inert atmosphere Installation of bicyclic amine substituents ~91%

These conditions reflect analogous reactions on related pyrazolo[1,5-a]pyrimidine derivatives and provide a framework for the preparation of the bis(Boc)amino substituted compound.

Protection of Amino Groups with Boc

The bis(Boc)amino groups are introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically after amination steps. This protects the amino functionalities and stabilizes the molecule for subsequent reactions or purification.

Detailed Synthetic Route

Stepwise Synthesis Outline

  • Preparation of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate:

    • Starting from pyrazolo[1,5-a]pyrimidine precursors, chlorination at position 5 and esterification at position 3 are performed.
    • Typical chlorinating agents include phosphorus oxychloride or N-chlorosuccinimide under controlled temperature.
  • Introduction of the 6-methyl substituent:

    • Selective methylation at position 6 is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Amination at position 7:

    • Nucleophilic substitution of the chlorine at position 7 with an amine bearing Boc protecting groups.
    • Alternatively, initial amination with a primary amine followed by Boc protection.
  • Bis(Boc) protection:

    • Treatment with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to install bis(Boc) groups on the amino substituents.

Purification and Characterization

  • Purification is commonly performed by silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Reverse-phase flash chromatography with 0.1% formic acid can also be used for enhanced purity.
  • Characterization includes NMR (1H, 13C), mass spectrometry (MS), and elemental analysis.

Data Table Summarizing Preparation Parameters

Parameter Details
Molecular Formula C20H27ClN4O6
Molecular Weight 454.9 g/mol
Key Starting Material Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Protecting Group bis(tert-butoxycarbonyl)amino (Boc)
Typical Solvents Dimethyl sulfoxide, butan-1-ol, acetonitrile
Typical Bases Potassium fluoride, N-ethyl-N,N-diisopropylamine
Temperature Range 60 °C to 180 °C
Reaction Time 1 to 15 hours
Yields 79.7% to 98% (depending on step)
Purification Methods Silica gel chromatography, reverse-phase flash chromatography
Analytical Techniques NMR, MS, elemental analysis

Research Findings and Notes

  • The compound's synthesis benefits from optimized reaction conditions such as elevated temperatures and inert atmospheres to maximize yield and minimize side reactions.
  • The installation of bis(Boc)amino groups enhances the compound's stability and solubility, facilitating downstream biological testing.
  • The synthetic route is adaptable for scale-up using continuous flow reactors and automated purification, improving reproducibility and efficiency in industrial settings.
  • Analogous pyrazolo[1,5-a]pyrimidine derivatives have been synthesized with similar methods, confirming the robustness of this approach.
  • The compound's biological relevance as a kinase inhibitor and anti-inflammatory agent underscores the importance of efficient synthetic access for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The bis(Boc)amino groups can be deprotected under acidic conditions to yield free amines.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while deprotection would yield the free amine form of the compound.

Scientific Research Applications

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(Boc)amino groups may facilitate binding to active sites, while the chloro group can participate in covalent interactions. The compound’s effects on cellular pathways are mediated through these interactions, leading to modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features/Activities Reference
This compound 5-Cl, 7-[bis-Boc-NH], 6-Me, 3-COOEt C₂₄H₃₂ClN₅O₆* ~554.0† N/A Protective group (Boc), potential for drug intermediates N/A
Ethyl 6-amino-7-(4-chlorophenyl)-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ac) 6-NH₂, 7-(4-ClPh), 5-p-tolyl, 3-COOEt C₂₈H₂₃ClN₄O₂ 482.97 221–223 High yield (90%), pale yellow solid
Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 5-Cl, 7-morpholine, 2-COOEt C₁₃H₁₅ClN₄O₃ 310.74 N/A Used in reductive amination reactions
Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 7-CF₃, 3-COOEt C₁₀H₇ClF₃N₃O₂ 293.63 N/A High purity, trifluoromethyl substitution
Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 7-NH₂, 3-(4-BrPh), 2-Me, 6-COOEt C₁₆H₁₅BrN₄O₂ 375.22 N/A Bromophenyl substitution, potential for imaging agents

*Calculated based on structural formula; †Estimated using analogous compounds.

Key Findings:

Substituent Effects on Physicochemical Properties: The bis-Boc-amino group in the target compound likely enhances solubility compared to non-protected analogs (e.g., 3ac, which lacks Boc groups) . Halogen substitutions (e.g., Cl at position 5 in the target compound vs. Br in 3ad) influence molecular weight and lipophilicity, affecting bioavailability .

Synthetic Yields :

  • Analogs like 3ac and 3ah achieve high yields (90–92%) via cyclocondensation, suggesting efficient synthetic routes for pyrazolo[1,5-a]pyrimidines .

The trifluoromethyl group in may enhance metabolic stability, a feature absent in the target compound but relevant for drug design.

Structural Diversity :

  • Derivatives with morpholine () or p-tolyl () substituents demonstrate the scaffold’s adaptability for targeting diverse biological pathways.

Research Implications

The bis-Boc-amino substitution in this compound positions it as a versatile intermediate for further functionalization, such as deprotection to yield free amines for drug discovery . Comparative data highlight the critical role of substituents in modulating properties like solubility, stability, and bioactivity, aligning with trends observed in kinase inhibitors and protease-targeting agents .

Biological Activity

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H27ClN4O6C_{20}H_{27}ClN_{4}O_{6}. The compound features a chloro group at position 5, bis(Boc)amino substituents at position 7, and a methyl group at position 6 on the pyrazolo[1,5-a]pyrimidine scaffold. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been documented, emphasizing the use of N-heterocyclic compounds and electrophilic reagents to construct the pyrazolo[1,5-a]pyrimidine core .

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, modifications on the scaffold can lead to enhanced selectivity against cancer cell lines. This compound has shown promising results in inducing apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of specific kinases .

Enzyme Inhibition

The compound has been evaluated for its enzymatic inhibitory activity. Notably, it has been found to selectively inhibit certain kinases involved in cancer progression. This selectivity is critical for reducing off-target effects commonly associated with anticancer therapies .

Case Studies

A study published in a medicinal chemistry journal highlighted the compound's efficacy in inhibiting cell proliferation in vitro. The findings indicated that this compound could significantly reduce the viability of cancer cells compared to controls .

Data Summary

Biological Activity Effect Reference
Anticancer (A431 Cell Line)Inhibition of cell proliferation
Kinase InhibitionSelective inhibition of CDK9
Apoptosis InductionSignificant apoptosis

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit key enzymes involved in cancer cell survival positions it as a candidate for further development.

Q & A

Q. What are the key considerations for designing a synthetic route for Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodological Answer : The synthesis involves multi-step functionalization of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
  • Cyclization : Formation of the pyrazole ring via hydrazine derivatives and α,β-unsaturated carbonyl compounds .
  • Functionalization : Introduction of chlorine and methyl groups at positions 5 and 6, respectively, using halogenation and alkylation reagents under controlled conditions .
  • Boc Protection : The bis(Boc)amino group at position 7 is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine .
  • Esterification : Ethyl esterification at position 3 using ethanol and acid catalysis .
  • Optimization : Reaction yields depend on solvent polarity (e.g., THF vs. DMF), temperature (0–80°C), and catalyst choice (e.g., LiHMDS for regioselectivity) .

Q. How do Boc-protected amino groups influence the reactivity and stability of this compound?

  • Methodological Answer : The bis(Boc)amino group serves dual roles:
  • Stability : Boc groups prevent undesired nucleophilic attacks or oxidation during subsequent reactions (e.g., coupling or cyclization) .
  • Deprotection : Boc removal requires acidic conditions (e.g., TFA in DCM) to regenerate the free amine for further functionalization .
  • Steric Effects : The bulky Boc groups may slow down reactions at position 7, necessitating extended reaction times or elevated temperatures .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry and Boc protection. For example, the ethyl ester’s triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) are diagnostic .
  • MS (EI/ESI) : Verify molecular weight (e.g., [M+H]+ at m/z ~523) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, especially for the pyrazolo[1,5-a]pyrimidine core .

Advanced Research Questions

Q. How can stereochemical challenges in pyrazolo[1,5-a]pyrimidine derivatives be addressed during synthesis?

  • Methodological Answer :
  • Reduction Reactions : Catalytic hydrogenation or NaBH4-mediated reduction of pyrimidine rings may yield syn/anti isomers. For example, anti-isomers of ethyl 5,7-dimethyl derivatives were isolated via ethanol-mediated reduction .
  • Chiral Catalysts : Use of chiral auxiliaries (e.g., (S)-pyrrolidin-3-amine) or asymmetric catalysis to control stereochemistry at position 7 .
  • Chromatographic Separation : Reverse-phase HPLC or chiral columns resolve diastereomers .

Q. What strategies optimize reaction yields in the presence of competing substitution pathways?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–25°C) favor nucleophilic substitution at the 5-chloro position over ester hydrolysis .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the pyrimidine ring, while THF improves solubility of intermediates .
  • Catalyst Tuning : LiHMDS or NaH improves regioselectivity for substitutions at position 7 .

Q. How are data contradictions resolved in structural elucidation (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Dynamic Effects : NMR may show averaged signals due to rotational barriers (e.g., Boc groups), whereas X-ray provides static snapshots .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize geometries to reconcile discrepancies .
  • Crystallization Trials : Recrystallization from ethanol or DCM/hexane mixtures yields single crystals for unambiguous X-ray analysis .

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